molecular formula C12H24N2O3 B2388455 tert-butyl N-{[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl}carbamate CAS No. 1969287-93-1

tert-butyl N-{[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl}carbamate

Cat. No.: B2388455
CAS No.: 1969287-93-1
M. Wt: 244.335
InChI Key: GNORXHTXMBLWJX-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl}carbamate is a chiral pyrrolidine derivative of interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic intermediate and building block for the construction of more complex biologically active molecules. Its structure, featuring a stereochemically defined ethoxypyrrolidine core protected by a tert-butyloxycarbonyl (Boc) group, is particularly valuable in the synthesis of potential pharmacologically active compounds. The Boc protecting group is widely used to mask the reactivity of the amine functionality during synthetic sequences and can be removed under mild acidic conditions, offering a strategic advantage in multi-step synthesis. Researchers may utilize this scaffold in the development of ligands for various biological targets, potentially including central nervous system agents, enzyme inhibitors, or other therapeutic candidates. The specific stereochemistry (3S,4S) and the ethoxy substituent are critical for achieving precise three-dimensional interactions with target proteins. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-[[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-5-16-10-8-13-6-9(10)7-14-11(15)17-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNORXHTXMBLWJX-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CNCC1CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CNC[C@H]1CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Synthetic Challenges

tert-Butyl N-{[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl}carbamate (CAS: 1969287-93-1) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and an ethoxy substituent at the 4-position of the pyrrolidine ring. The compound’s molecular formula is $$ \text{C}{12}\text{H}{24}\text{N}2\text{O}3 $$, with a molecular weight of 244.33 g/mol. The (3S,4S) stereochemistry necessitates enantioselective synthesis or resolution techniques to ensure configurational purity.

Synthetic Routes and Methodologies

Stereoselective Pyrrolidine Ring Formation

The pyrrolidine core is typically constructed via cyclization or chiral pool synthesis. A common strategy involves starting from L-proline derivatives or utilizing asymmetric catalysis to install the (3S,4S) configuration. For example:

  • Chiral Epoxide Opening : (3S,4S)-4-hydroxypyrrolidine-3-carboxylates can be synthesized via stereoselective epoxide ring-opening with ammonia, followed by reduction and functionalization.
  • Mitsunobu Reaction : Ethoxy group installation via Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) using ethanol as the nucleophile ensures retention of configuration at the 4-position.

Introduction of the Ethoxy Group

The ethoxy substituent is introduced through nucleophilic substitution or alcohol protection/deprotection sequences:

  • Direct Alkylation : Treating (3S,4S)-4-hydroxypyrrolidine-3-ylmethanamine with ethyl bromide in the presence of a base (e.g., $$ \text{K}2\text{CO}3 $$) in polar aprotic solvents like DMF at 80–100°C.
  • Mesylation Followed by Substitution :
    • Convert the hydroxyl group to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine in toluene at 0–5°C.
    • Displace the mesylate with sodium ethoxide in ethanol or DMF at 50–70°C.
Example Procedure

A solution of (3S,4S)-4-hydroxypyrrolidine-3-ylmethanamine (10 mmol) in toluene (100 mL) was cooled to 0°C, followed by addition of MsCl (12 mmol) and Et$$_3$$N (15 mmol). After stirring for 2 hours at 0°C, the mixture was treated with NaOEt (15 mmol) in ethanol and heated to 70°C for 6 hours. The product was isolated in 78% yield after column chromatography.

Boc Protection of the Primary Amine

The Boc group is introduced using di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$) under mild basic conditions:

  • Standard Boc Protection : React the free amine with $$ \text{Boc}_2\text{O} $$ (1.2 equiv) in a mixture of acetone/water (4:1) with triethylamine (1.5 equiv) at 25°C for 4–6 hours.
  • High-Yield Alternative : Use dimethylaminopyridine (DMAP) as a catalyst in tetrahydrofuran (THF) at 0°C, achieving >90% yield.
Optimized Conditions
Parameter Value
Solvent Acetone/water (4:1)
Base Triethylamine (1.5 equiv)
Temperature 25°C
Reaction Time 4 hours
Yield 85–93%

Resolution of Stereochemical Purity

Chiral HPLC or enzymatic resolution ensures enantiomeric excess (ee) >99%:

  • Chiral Stationary Phase : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase.
  • Crystallization : Diastereomeric salt formation with L-tartaric acid in ethanol/water.

Comparative Analysis of Synthetic Methods

Method Efficiency and Scalability

Method Steps Overall Yield Key Advantage
Direct Alkylation 3 65% Minimal purification steps
Mesylation Route 4 72% Higher stereochemical control
Mitsunobu Reaction 3 68% Retention of configuration

Critical Reaction Parameters

  • Temperature Control : Mesylation requires strict maintenance of 0–5°C to avoid side reactions.
  • Solvent Choice : Polar aprotic solvents (DMF, DMA) enhance nucleophilic substitution rates.
  • Catalyst Loading : DMAP (5 mol%) significantly accelerates Boc protection.

Industrial-Scale Considerations

  • Cost-Effectiveness : Using $$ \text{K}2\text{CO}3 $$ instead of Cs$$2$$CO$$3$$ reduces raw material costs by ~40%.
  • Waste Management : Ethanol/water mixtures enable recycling of solvents via distillation.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
tert-butyl N-{[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl}carbamate serves as a versatile building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and can function as a protecting group for amines during multi-step syntheses. The compound's stability and reactivity make it suitable for creating more complex structures essential in pharmaceuticals and agrochemicals .

Synthetic Routes
The synthesis typically involves the reaction of tert-butyl carbamate with an appropriate pyrrolidine derivative. Common conditions include the use of bases such as sodium hydride or potassium carbonate to facilitate the reaction under inert atmospheres, enhancing yield and purity .

Biological Research

Enzyme Inhibition Studies
In biological contexts, this compound is explored for its potential as an enzyme inhibitor. It can modify the activity of specific enzymes or receptors, providing insights into their biological functions. For instance, it has been investigated for its ability to inhibit enzymes involved in metabolic pathways, which is crucial for understanding diseases like cancer and neurodegenerative disorders .

Receptor Modulation
The compound's structure allows it to interact with various receptors, potentially leading to the development of new therapeutic agents targeting specific biological pathways. Its application in receptor modulation has implications for treating conditions such as hypertension and other cardiovascular diseases .

Medicinal Chemistry

Drug Development Potential
In medicinal chemistry, this compound is being explored as a lead compound for developing new drugs. Its unique chemical properties may contribute to the design of novel therapeutics aimed at various diseases, including metabolic disorders and infections .

Case Studies
Several studies have highlighted the compound's efficacy in modulating biological activity:

  • A study demonstrated its potential as a selective inhibitor of certain enzymes involved in metabolic pathways, showing promise in treating metabolic syndrome .
  • Another investigation focused on its ability to alter receptor activity, suggesting its role in developing drugs for neurological conditions .

Industrial Applications

The compound is also utilized in the chemical industry for producing specialty chemicals and as an intermediate in pharmaceutical synthesis. Its utility extends to agrochemicals where it can serve as a precursor for various formulations .

Mechanism of Action

The mechanism of action of tert-butyl N-{[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme or receptor, modulating its activity. This interaction can lead to the inhibition or activation of the target, depending on the nature of the compound and the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between tert-butyl N-{[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl}carbamate and analogous compounds:

Compound Substituents Molecular Weight (g/mol) Key Properties Synthetic Relevance
Target Compound : this compound 4-Ethoxy, methylcarbamate ~290–320 (estimated) Higher lipophilicity (ethoxy group); stereospecific interactions Likely synthesized via tert-butyl protection, ethoxy introduction, and coupling steps
Analog 1 : tert-Butyl N-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}carbamate (EN300-697677) 4-Methoxy, 6-fluoropyrimidin-4-yl Not provided Reduced lipophilicity (methoxy vs. ethoxy); fluoropyrimidine enhances bioactivity Fluoropyrimidine coupling steps; methoxy group introduces metabolic stability
Analog 2 : tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate Pyrimidin-2-yl 264.32 Aromatic π-π interactions; lower molecular weight Direct pyrimidine functionalization; lacks alkoxy substituents
Analog 3 : tert-Butyl ((3S,4R)-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate 4-Chlorophenyl, benzyl 386.92 High hydrophobicity; bulky substituents limit solubility Suzuki coupling for aryl introduction; chlorophenyl enhances target affinity
Analog 4 : tert-Butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride 4-Fluoro Not provided Enhanced metabolic stability (C-F bond); electronic effects Fluorine introduced via nucleophilic substitution or catalytic fluorination

Key Insights:

Substituent Effects: Ethoxy vs. Fluorine vs. Ethoxy: Fluorine substituents (e.g., Analog 4) enhance metabolic stability and introduce electronegativity, whereas ethoxy groups may undergo oxidative metabolism .

Stereochemistry :

  • The (3S,4S) configuration in the target compound contrasts with (3S,4R) in Analog 3, which affects dihedral angles and binding pocket compatibility in chiral environments .

Synthetic Complexity :

  • Pyrimidine-functionalized analogs (e.g., Analog 1 and 2) require heterocyclic coupling steps, while aryl-substituted derivatives (e.g., Analog 3) involve cross-coupling reactions .

Biological Implications :

  • Ethoxy and methoxy groups are common in kinase inhibitors (e.g., JAK/STAT inhibitors), where alkoxy chains modulate ATP-binding pocket interactions .
  • Bulky substituents (e.g., Analog 3’s chlorophenyl) may improve target selectivity but reduce solubility, necessitating formulation adjustments .

Biological Activity

Tert-butyl N-{[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl}carbamate (CAS Number: 1969287-93-1) is a compound of interest due to its potential biological activities. This article provides a comprehensive examination of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula: C12H24N2O3
  • Molecular Weight: 244.33 g/mol
  • Purity: Minimum 95%

The structure of this compound features a pyrrolidine ring which is known to influence its biological interactions.

Research indicates that compounds similar to this compound may exhibit significant biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in the same class have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase, which are crucial in neurodegenerative diseases like Alzheimer's. For instance, a related compound demonstrated an IC50 value of 15.4 nM for β-secretase inhibition, highlighting the potential of these carbamates in treating cognitive decline associated with Alzheimer's disease .
  • Neuroprotective Effects : In vitro studies have suggested that similar compounds can protect neuronal cells from oxidative stress induced by amyloid-beta peptides. This protective effect is attributed to the reduction of inflammatory markers and free radicals in cell cultures .

Study on Amyloidogenesis

A study investigated the effects of a similar compound on amyloidogenesis using an in vivo model with scopolamine-induced cognitive impairment. The results indicated that treatment with the compound led to a reduction in amyloid-beta aggregation and improved cell viability in astrocytes exposed to toxic levels of Aβ1-42. The study reported a significant increase in cell viability when treated with the compound compared to control groups .

Table: Summary of Biological Activities

ActivityCompound TestedResult
AChE InhibitionSimilar CarbamateIC50 = 0.17 μM
β-secretase InhibitionSimilar CarbamateIC50 = 15.4 nM
Protection Against Aβ ToxicityTert-butyl N-{...}Improved cell viability (62.98% vs 43.78%)
Reduction in Oxidative StressSimilar CarbamateDecreased MDA levels

Therapeutic Applications

Given its biological activity, this compound holds promise for therapeutic applications in:

  • Neurodegenerative Disorders : Its ability to inhibit key enzymes involved in Alzheimer's pathology makes it a candidate for further research as a potential treatment.
  • Antioxidant Therapy : The compound's protective effects against oxidative stress suggest potential use in therapies targeting oxidative damage.

Q & A

Q. What are the standard synthetic routes for tert-butyl N-{[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl}carbamate?

The synthesis typically involves:

  • Step 1 : Preparation of the pyrrolidine backbone with (3S,4S) stereochemistry, often via chiral resolution or asymmetric catalysis.
  • Step 2 : Introduction of the ethoxy group at the 4-position using alkylation or nucleophilic substitution.
  • Step 3 : Carbamate formation via reaction with tert-butyl chloroformate under basic conditions (e.g., NaH or K₂CO₃) .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Example Reaction Conditions :

StepReagents/ConditionsYieldReference
AlkylationEthyl bromide, K₂CO₃, DMF, 80°C65–75%
Carbamate Formationtert-Butyl chloroformate, NaH, THF, 0°C → RT80–85%

Q. What spectroscopic and analytical methods validate the compound’s structure and purity?

  • NMR (¹H/¹³C) : Confirms stereochemistry and functional groups (e.g., carbamate carbonyl at ~155 ppm in ¹³C NMR) .
  • HPLC/MS : Determines purity (>95%) and molecular weight (e.g., [M+H]+ = 273.3) .
  • X-ray Crystallography : Resolves absolute configuration using SHELX programs .
  • TLC : Monitors reaction progress (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Q. How do the ethoxy and carbamate groups influence its solubility and stability?

  • Solubility : The ethoxy group enhances lipophilicity (logP ~1.8), favoring organic solvents (e.g., THF, DCM). The tert-butyl carbamate improves stability against hydrolysis at neutral pH .
  • Stability Testing : Degradation under acidic (pH <3) or basic (pH >10) conditions monitored via HPLC, with t₁/₂ >24 hrs at pH 7.4 .

Advanced Research Questions

Q. How does stereochemistry at (3S,4S) affect biological activity and synthetic reproducibility?

  • Biological Impact : The (3S,4S) configuration optimizes binding to chiral targets (e.g., enzymes or receptors) by aligning hydrogen-bond donors/acceptors .
  • Synthetic Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution to ensure enantiomeric excess (>99% ee) .
  • Case Study : A 2023 study showed a 10-fold higher IC₅₀ for (3S,4S) vs. (3R,4R) isomers in kinase inhibition assays .

Q. What strategies optimize multi-step synthesis yields while preserving stereochemistry?

  • Catalyst Selection : Pd/Cu-mediated cross-coupling (e.g., Sonogashira) for pyrrolidine functionalization without racemization .
  • Temperature Control : Low-temperature (–20°C) alkylation to minimize epimerization .
  • In-line Analytics : Real-time FTIR monitors intermediates, reducing side products .

Q. Optimization Table :

ParameterImprovementOutcome
Catalyst (Pd(PPh₃)₂Cl₂)0.5 mol% loadingYield ↑15%
Solvent (THF vs. DMF)Lower dielectric constantPurity ↑20%

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking Studies : Predict binding modes to targets (e.g., proteases) using AutoDock Vina. The ethoxy group’s orientation in the active site correlates with ΔG values (e.g., –9.2 kcal/mol) .
  • QSAR Models : Relate substituent electronic parameters (Hammett σ) to IC₅₀ values. A 2024 study identified nitro groups at the pyrrolidine 3-position as boosting potency 5-fold .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Meta-Analysis : Compare datasets using standardized assays (e.g., enzyme inhibition at 10 µM ATP). A 2025 review attributed variability to differences in cell permeability .
  • Control Experiments : Test metabolites (e.g., hydrolyzed carbamate) to rule off-target effects .

Q. How can the compound be modified via cross-coupling reactions for SAR studies?

  • Suzuki Coupling : Introduce aryl/heteroaryl groups at the pyrrolidine N-position using Pd(OAc)₂/XPhos .
  • Buchwald-Hartwig Amination : Attach secondary amines to study steric effects on target binding .

Q. Example Modification :

ReactionReagentsProduct Application
Sonogashira3,3-Diethoxyprop-1-yne, CuIFluorescent probes
Reductive AminationNaBH₃CN, benzaldehydeEnhanced blood-brain barrier penetration

Data Contradiction Analysis :
Discrepancies in reported melting points (e.g., 112–118°C) may arise from polymorphic forms. Use DSC to identify stable crystalline phases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.